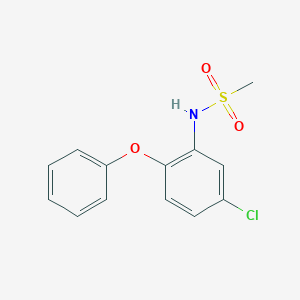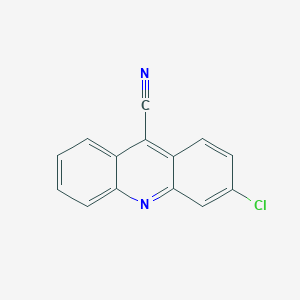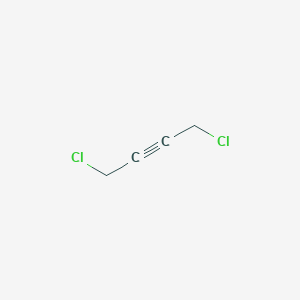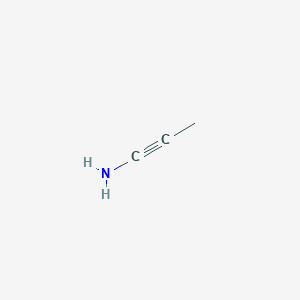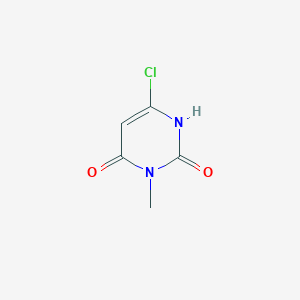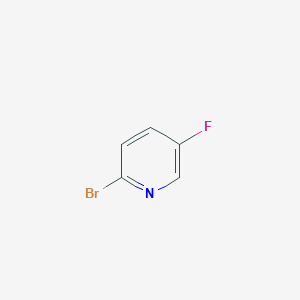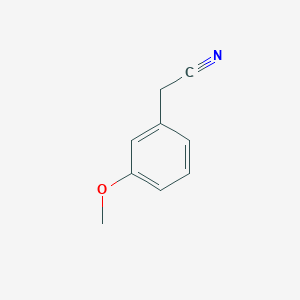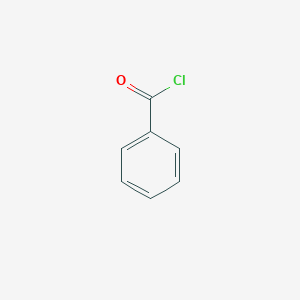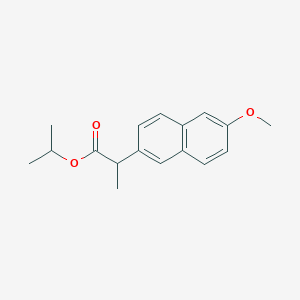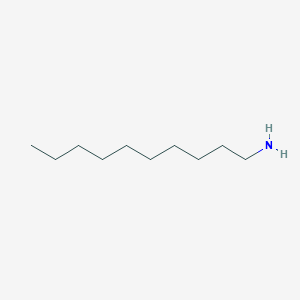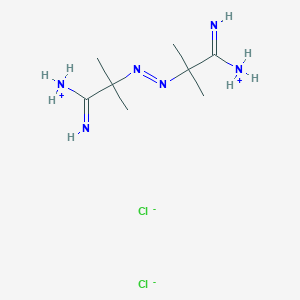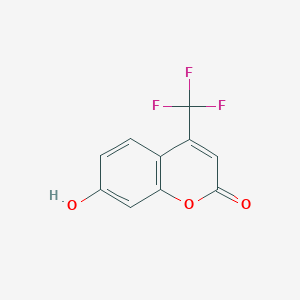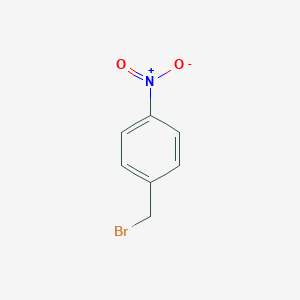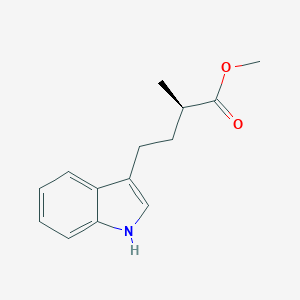
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate
Overview
Description
Synthesis Analysis
- Diastereoselective Synthesis : A study describes the diastereoselective synthesis of a related compound, emphasizing the importance of stereochemistry in the synthesis process (Egorov et al., 2010).
- Convenient Synthesis Route : Another research discusses a robust method for the synthesis of a diastereomerically pure compound, highlighting the key reactions involved in the synthesis, including coupling and cyclization steps (Nighot et al., 2020).
Molecular Structure Analysis
- X-ray Crystallography : The structure of related compounds has been established using X-ray crystallography, which provides insights into the molecular conformation and arrangement in crystals (Baul et al., 2009).
Chemical Reactions and Properties
- Three-component Reactions : A study explores the reactions of related esters with aromatic aldehydes and diamines, demonstrating the versatility of these compounds in chemical synthesis (Gein et al., 2010).
Physical Properties Analysis
- Glass Transition Temperatures : Research on a related compound, 2-methylbutane-1,2,3,4-tetraol, provides insights into the physical phase state and glass transition temperatures, which are important for understanding the physical properties of such compounds (Lessmeier et al., 2018).
Chemical Properties Analysis
- Vibrational Studies : An in-depth study of S-methyl thiobutanoate using vibrational spectroscopy (FTIR and Raman) alongside theoretical calculations offers insights into the chemical properties of similar compounds (Gil et al., 2015).
- NMR and UV-Vis Analysis : Research involving NMR and UV-Vis spectroscopy for structural elucidation provides essential details on the chemical properties of similar esters (Micheletti & Boga, 2023).
Scientific Research Applications
Indole derivatives are an important component of most drugs . A research group at Nagoya University in Japan has developed an ultrafast and simple synthetic method for producing indole derivatives . This method is expected to make drug production more efficient and increase the range of potential indole-based pharmaceuticals to treat a variety of diseases .
The method involves heteroatom alkylation at the carbon atom next to the indole ring, which is useful for creating a wide range of new indole derivatives . Many anti-inflammatory, anticancer, and antimicrobial treatments contain these derivatives .
The team used a new microflow synthesis method, which consists of flowing a solution through a small channel with an inner diameter of about 1 mm . This allows for precise control of short reaction times and limits the time when unstable intermediates are present in the reaction process to only about 0.1 seconds . This is fast enough to prevent unwanted dimerization/multimerization .
The team was able to create an activated indole compound in 20 ms to achieve a target product yield of 95% . When the same reaction was performed in a standard flask, the target product could not be obtained at all, and side reactions occurred during the mixing of the solutions .
This method can be used to synthesize various indole derivatives, making it useful for creating drug candidates and improving the efficiency of drug production .
-
Microflow Rapid Generation and Substitution
- Field : Organic Chemistry
- Summary : This method involves the verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution .
- Method : The method uses a microflow synthesis, which consists of flowing a solution through a small channel with an inner diameter of about 1 mm . This allows for precise control of short reaction times and limits the time when unstable intermediates are present in the reaction process to only about 0.1 seconds .
- Results : The team was able to create an activated indole compound in 20 ms to achieve a target product yield of 95% .
-
Synthesis of Isoindolin-1-one Derivatives
- Field : Green Chemistry
- Summary : A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
- Method : The reaction is clean, one-pot, and easy to handle . It is performed in water under catalyst-free conditions .
- Results : The environmentally-friendly features make this procedure a sustainable method for the synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones .
-
Pharmaceuticals
- Field : Pharmaceutical Sciences
- Summary : Indole derivatives are an important component of most drugs . They are expected to make drug production more efficient and increase the range of potential indole-based pharmaceuticals to treat a variety of diseases .
- Method : The team at Nagoya University in Japan developed an ultrafast and simple synthetic method for producing indole derivatives . This method involves heteroatom alkylation at the carbon atom next to the indole ring, which is useful for creating a wide range of new indole derivatives .
- Results : The team was able to create an activated indole compound in 20 ms to achieve a target product yield of 95% . This method can be used to synthesize various indole derivatives, making it useful for creating drug candidates and improving the efficiency of drug production .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Summary : Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate is a chemical compound that can be used in various chemical reactions .
- Method : This compound can be synthesized and used as a reagent in chemical reactions .
- Results : The specific results or outcomes would depend on the particular reaction or process in which this compound is used .
Future Directions
properties
IUPAC Name |
methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINFMIOMWBGDS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



